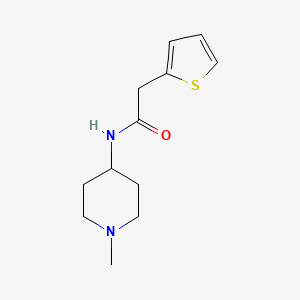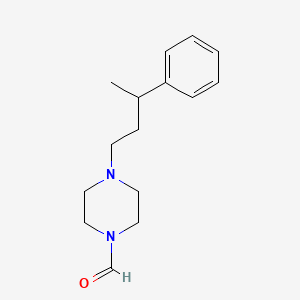![molecular formula C21H18N2O4S B5101564 N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5101564.png)
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as APSB, is a chemical compound that has shown potential in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
作用机制
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of HDAC by binding to the enzyme's active site. This leads to an increase in the acetylation of histone proteins, which can alter gene expression. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been found to increase the expression of BDNF by activating the cAMP response element-binding protein (CREB) signaling pathway.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to induce cell death by promoting apoptosis and inhibiting cell proliferation. In neuronal cells, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been found to increase the expression of BDNF, which can promote neuronal survival and function. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been found to have anti-inflammatory effects, as it can inhibit the activity of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide is also relatively stable and can be stored for long periods of time. However, N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide research. One area of interest is the potential use of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in cancer therapy. Further studies are needed to determine the effectiveness of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in treating different types of cancer and to optimize its use in combination with other drugs. Another area of interest is the potential use of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment duration for N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide in these diseases. Additionally, future research could focus on developing more water-soluble forms of N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide to improve its usability in aqueous solutions.
合成方法
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide can be synthesized through various methods, including the reaction of 3-acetylphenylamine with p-toluenesulfonyl chloride and 4-aminobenzamide. Another method involves the reaction of 3-acetylphenylamine with p-toluenesulfonyl isocyanate and 4-aminobenzamide. These methods have been optimized to yield high purity N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide, which can be used in scientific research.
科学研究应用
N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential applications in scientific research. This compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in gene expression. HDAC inhibitors have been studied for their potential use in cancer therapy, as they can induce cell death in cancer cells. N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been studied for its potential use in treating neurodegenerative diseases, as it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-(benzenesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15(24)17-6-5-7-19(14-17)22-21(25)16-10-12-18(13-11-16)23-28(26,27)20-8-3-2-4-9-20/h2-14,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBOYVADMFXONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)







![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B5101549.png)

![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101571.png)
![[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5101580.png)